Glutamine T-butyl ester
Overview
Description
Glutamine t-butyl ester is a derivative of the amino acid glutamine, where the carboxyl group is esterified with a tert-butyl group. This modification enhances the compound’s stability and solubility, making it useful in various biochemical applications. The molecular formula of this compound is C9H18N2O3, and it is often used in studies related to glutamine transport and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Glutamine t-butyl ester typically involves the esterification of glutamine with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields . Another method involves the reaction of glutamine with tert-butyl hydroxypropionate under basic conditions, followed by treatment with hydrochloric acid to obtain the ester hydrochloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. Safety measures are also implemented to handle flammable reagents like isobutene, which may be involved in some synthetic routes .
Chemical Reactions Analysis
Types of Reactions: Glutamine t-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glutamine and tert-butanol.
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols.
Major Products:
Hydrolysis: Glutamine and tert-butanol.
Oxidation: Oxo derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glutamine t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in studies of amino acid transport and metabolism.
Medicine: Investigated for its potential in drug delivery systems due to its enhanced stability and solubility.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of Glutamine t-butyl ester involves its hydrolysis to release glutamine, which then participates in various biochemical pathways. Glutamine is known to regulate gene expression, signal transduction, and cellular metabolism. It serves as a precursor for the synthesis of proteins, nucleotides, and other biomolecules. The esterification with tert-butyl group enhances its stability, allowing for controlled release and targeted delivery in biological systems .
Comparison with Similar Compounds
- Glutamine methyl ester
- Glutamine ethyl ester
- Glutamine benzyl ester
Comparison: Glutamine t-butyl ester is unique due to its enhanced stability and solubility compared to other esters. The bulky tert-butyl group provides steric hindrance, reducing the rate of hydrolysis and making it more suitable for applications requiring prolonged stability. Other esters like glutamine methyl ester and glutamine ethyl ester may hydrolyze more rapidly, limiting their use in certain applications .
Properties
IUPAC Name |
tert-butyl (2S)-2,5-diamino-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOPSEUXHSUTJS-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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